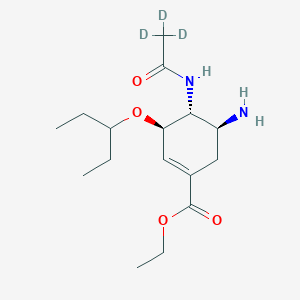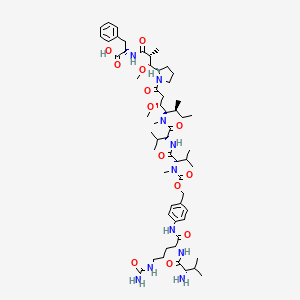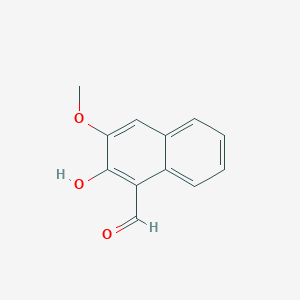
Dehydrojuncusol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dehydrojuncusol is primarily isolated from the rhizomes of Juncus maritimus through a bio-guided fractionation approach . The extraction process involves the use of methylene chloride to obtain the active compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through natural extraction from Juncus maritimus .
Analyse Chemischer Reaktionen
Types of Reactions
Dehydrojuncusol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The specific reagents and conditions for these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For instance, oxidation of this compound may result in the formation of phenanthrenequinone derivatives, while reduction may yield phenanthrene derivatives with additional hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
Dehydrojuncusol has several scientific research applications, including:
Chemistry: It serves as a lead compound for the development of new synthetic pathways and chemical reactions.
Biology: It is used in studies to understand its biological activity and interactions with various biological molecules.
Medicine: This compound has shown potential as an antiviral agent, particularly against the hepatitis C virus.
Wirkmechanismus
Dehydrojuncusol exerts its antiviral effects by inhibiting the replication of the hepatitis C virus . It targets the NS5A protein, a non-structural protein essential for the replication of the virus . By binding to this protein, this compound prevents the virus from replicating, thereby reducing the viral load in infected cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with a similar structure to dehydrojuncusol.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Phenanthrol: A hydroxylated derivative of phenanthrene.
Uniqueness of this compound
This compound is unique due to its specific antiviral activity against the hepatitis C virus . Unlike other phenanthrene derivatives, this compound specifically targets the NS5A protein, making it a promising candidate for antiviral drug development .
Eigenschaften
Molekularformel |
C18H16O2 |
|---|---|
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
5-ethenyl-1,6-dimethylphenanthrene-2,7-diol |
InChI |
InChI=1S/C18H16O2/c1-4-13-10(2)17(20)9-12-5-6-14-11(3)16(19)8-7-15(14)18(12)13/h4-9,19-20H,1H2,2-3H3 |
InChI-Schlüssel |
IZVFYHBVHNNKGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1C=CC3=CC(=C(C(=C32)C=C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,6R,7R,8S,8aS)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate](/img/structure/B11929604.png)
![2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate](/img/structure/B11929615.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14R,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11929619.png)



![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)

![3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)


![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)

